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Compound of Interest

Compound Name: Propoxur-d3

Cat. No.: B1435957 Get Quote

Disclaimer: This document focuses on Propoxur. Propoxur-d3 is a deuterated form of

Propoxur, primarily used as an internal standard for analytical testing. Deuterium is a stable,

non-radioactive isotope of hydrogen. For toxicological purposes, the profile of Propoxur-d3 is

considered equivalent to that of Propoxur, as the isotopic substitution does not significantly

alter its biological activity or toxicity.

Executive Summary
Propoxur (2-isopropoxyphenyl methylcarbamate) is a non-systemic carbamate insecticide first

introduced in 1959.[1] It acts as a contact and stomach poison with a rapid knockdown effect

and is used in agriculture, forestry, and public health to control a wide range of pests, including

mosquitoes, flies, cockroaches, and turf insects.[1][2] The primary mechanism of toxicity for

Propoxur, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase

(AChE), leading to neurotoxicity.[1][3] This profile synthesizes key toxicological data, outlines

experimental methodologies, and provides visual representations of its mechanism of action

and metabolic pathways to serve as a comprehensive resource for researchers and drug

development professionals.

Mechanism of Action
Propoxur's principal toxic effect stems from its ability to inhibit acetylcholinesterase (AChE), a

critical enzyme in the nervous system.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1435957?utm_src=pdf-interest
https://www.benchchem.com/product/b1435957?utm_src=pdf-body
https://www.benchchem.com/product/b1435957?utm_src=pdf-body
https://en.wikipedia.org/wiki/Propoxur
https://en.wikipedia.org/wiki/Propoxur
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/Specs/propoxur.pdf
https://en.wikipedia.org/wiki/Propoxur
https://www.inchem.org/documents/jmpr/jmpmono/v073pr19.htm
https://www.inchem.org/documents/jmpr/jmpmono/v073pr19.htm
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/Specs/Propoxur_2017_07_28.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AChE Inhibition: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is

released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes ACh to

terminate the signal. Propoxur carbamylates the serine hydroxyl group in the active site of

AChE, rendering the enzyme inactive.[5]

Accumulation of Acetylcholine: This inactivation prevents the breakdown of ACh, leading to

its accumulation at cholinergic synapses.[3]

Neurotoxicity: The resulting overstimulation of muscarinic and nicotinic receptors leads to a

state of cholinergic crisis, manifesting in a range of symptoms from tremors and nausea to

convulsions, paralysis, and, at high doses, death.[3][6]

The inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can

spontaneously hydrolyze, allowing for the recovery of enzyme function, typically within hours.

[5][7] Signs of poisoning appear when AChE activity drops below 50% of normal, and recovery

often coincides with the restoration of enzyme activity.[3]
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Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Propoxur.
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Propoxur is rapidly absorbed, metabolized, and eliminated from the body.[3]

Absorption: It can be absorbed through oral, dermal, and inhalation routes.[8] Following oral

administration in rats, peak inhibition of cholinesterase occurs within 15 to 30 minutes.[5]

Distribution: Information on specific tissue distribution is limited, but its effects on brain

cholinesterase indicate it crosses the blood-brain barrier.[9][10]

Metabolism: The primary metabolic pathways in mammals involve hydrolysis of the

carbamate ester bond and hydroxylation of the aromatic ring and alkyl side chain.[3][11] The

major routes are depropylation to 2-hydroxyphenyl-N-methylcarbamate and hydrolysis to

yield 2-isopropoxyphenol.[3] Minor pathways include ring hydroxylation and N-methyl

hydroxylation.[3][11] These metabolites are then conjugated, primarily with glucuronic acid,

to facilitate excretion.[3][12]

Excretion: Metabolites are primarily excreted in the urine. In one study, 50% of an

administered dose was eliminated in the urine as conjugates within 16 hours.[13]
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Caption: Simplified Metabolic Pathways of Propoxur.

Toxicological Data
The toxicity of Propoxur varies by route of exposure and species. The data presented below

are summarized from various regulatory and research reports.

Acute Toxicity
Propoxur is classified as highly toxic via the oral route.[6] Acute effects are primarily cholinergic

and transient.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1435957?utm_src=pdf-body-img
http://extoxnet.orst.edu/pips/propoxur.htm
https://www.epa.gov/sites/default/files/2016-09/documents/propoxur.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Species Route Value (mg/kg) Reference(s)

LD₅₀
Rat

(male/female)
Oral 50 - 100 [6][15]

LD₅₀ Mouse Oral ~100 [6][7]

LD₅₀ Guinea Pig Oral 40 [6]

LD₅₀ Rat Dermal >2400 - >5000 [6][15]

LD₅₀ Rabbit Dermal >500 [6]

LC₅₀ (1-hour) Rat Inhalation >1.44 mg/L [6]

Table 1: Summary of Acute Toxicity Data for Propoxur.

Sub-chronic and Chronic Toxicity
Repeated exposure to Propoxur can lead to sustained cholinesterase inhibition and other

target organ effects.

Endpoint Species Duration Effect
Value

(mg/kg/day)
Reference(s)

NOAEL Rat 2-year
Bladder

hyperplasia
50 [15]

NOAEL Dog Chronic
RBC ChE

inhibition
6.25 [16]

RfD (Oral) Human Lifetime

Mild

cholinergic

symptoms

0.004 [8][14]

Table 2: Summary of Chronic Toxicity and Reference Doses for Propoxur.

Carcinogenicity
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The carcinogenic potential of Propoxur has yielded mixed results in animal studies. The U.S.

EPA has classified Propoxur as a Group B2 "Probable Human Carcinogen".[5][8][17] This

classification was based on the increased incidence of urinary bladder papillomas and

carcinomas in both sexes of rats and a borderline increase in uterine carcinomas in high-dose

females in a chronic feeding study.[5][8]

Agency Classification Basis Reference(s)

U.S. EPA
Group B2: Probable

Human Carcinogen

Increased incidence of

urinary bladder tumors

in rats.

[8][17][18]

IARC Not Classified - [8]

Table 3: Carcinogenicity Classification of Propoxur.

Genotoxicity
Genotoxicity studies for Propoxur have produced equivocal results. It was found to be not

mutagenic in bacterial assays (Ames test) or in cultured Chinese hamster ovary cells.[5][12]

However, some studies have reported positive results for chromosome damage in mouse bone

marrow.[15]

Reproductive and Developmental Toxicity
No adverse reproductive effects were noted in a two-generation rat study.[12] However, some

studies in pregnant rats exposed orally to Propoxur showed fetotoxic effects, including a

decreased number of pups and depressed fetal weight at maternally toxic doses.[8][19] In a

human study, prenatal exposure to propoxur was associated with poorer motor development in

children at 2 years of age.[19]

Experimental Protocols
Toxicological evaluations rely on standardized testing guidelines, such as those established by

the Organisation for Economic Co-operation and Development (OECD).
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Example Protocol: Acute Oral Toxicity (OECD Guideline
420 - Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance after a single oral

administration and allows for classification according to the Globally Harmonised System

(GHS).[20][21]

Objective: To identify the dose causing evident toxicity and/or mortality after a single oral dose.

Methodology:

Sighting Study: A preliminary study is conducted on single animals (typically female rats)

dosed in a stepwise manner to identify the appropriate starting dose for the main study. The

goal is to find a dose that produces some toxic signs without causing severe effects or

mortality.[21]

Main Study:

Animals: Healthy, young adult rats of a single sex (females are generally preferred as they

are often slightly more sensitive) are used. Animals are fasted prior to dosing.[21]

Dose Levels: Groups of 5 animals are dosed at one of the fixed levels: 5, 50, 300, or 2000

mg/kg.[21]

Administration: The test substance is administered in a single dose by oral gavage. The

volume is typically limited to 1 mL/100g body weight.[20]

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation), and body

weight changes for at least 14 days.[21]

Endpoint Determination: The outcome at each dose level (no effect, evident toxicity, or

mortality) determines if a higher or lower dose needs to be tested. The study concludes

when the dose causing evident toxicity or mortality is identified.[21]

Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.
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Caption: Generalized Workflow for an Acute Oral Toxicity Study (OECD 420).

Conclusion
Propoxur is a highly effective carbamate insecticide with a well-defined primary mechanism of

toxicity: the reversible inhibition of acetylcholinesterase. It is rapidly absorbed and metabolized,

with acute toxicity manifesting as a cholinergic syndrome. Chronic exposure studies in animals

have raised concerns regarding its potential carcinogenicity, specifically targeting the urinary

bladder in rats, leading to its classification as a probable human carcinogen by the U.S. EPA.

While genotoxicity data are mixed, developmental studies suggest a potential for adverse

effects on neurodevelopment. This technical profile provides a consolidated overview of the
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critical toxicological endpoints and mechanisms of Propoxur, offering a foundational resource

for further research and risk assessment activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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